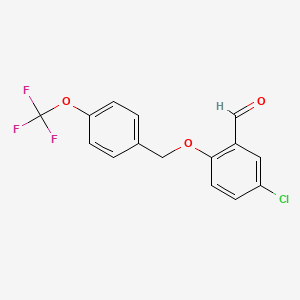
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde
Descripción general
Descripción
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C15H10ClF3O3 and its molecular weight is 330.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and a trifluoromethoxy group. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C15H12ClF3O3
- CAS Number : 1835283-96-9
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have focused on the biological activities of compounds similar to this compound, particularly in their roles as enzyme inhibitors and modulators of various biological pathways.
- Enzyme Inhibition : The compound is believed to interact with specific enzymes through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity. For instance, related compounds have shown inhibitory effects on xanthine oxidase (XO), which is crucial for purine metabolism and inflammatory responses .
- Agonistic Activity : Some derivatives exhibit agonistic properties towards PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in lipid metabolism and inflammation .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various benzaldehyde derivatives on xanthine oxidase. The results indicated that modifications to the benzaldehyde structure could significantly enhance inhibitory activity. For example, compounds with para-substituents demonstrated increased binding efficacy due to improved hydrophobic interactions within the enzyme's active site.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Xanthine oxidase inhibition |
| Compound B | 3.0 | Xanthine oxidase inhibition |
| This compound | TBD | TBD |
Study 2: PPARα Agonism
In another study focusing on PPARα agonists, derivatives similar to this compound were evaluated for their ability to modulate inflammation and metabolic pathways. The findings suggested that these compounds could effectively cross biological barriers and maintain bioavailability, making them suitable candidates for further pharmacological development .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Propiedades
IUPAC Name |
5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPZSLSOKYBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















